molecular formula C9H14N2O2S B2779312 4-[1-(Methylamino)ethyl]benzene-1-sulfonamide CAS No. 851879-15-7

4-[1-(Methylamino)ethyl]benzene-1-sulfonamide

Cat. No.: B2779312
CAS No.: 851879-15-7
M. Wt: 214.28
InChI Key: DYXBDKAGCQTXGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(Methylamino)ethyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted at position 1 with a sulfonamide group and at position 4 with a 1-(methylamino)ethyl moiety. Its molecular formula is C₉H₁₃N₃O₂S, with a molar mass of 243.28 g/mol. Sulfonamides are well-known for their roles in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents .

Properties

IUPAC Name

4-[1-(methylamino)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-7(11-2)8-3-5-9(6-4-8)14(10,12)13/h3-7,11H,1-2H3,(H2,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXBDKAGCQTXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)N)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(Methylamino)ethyl]benzene-1-sulfonamide typically involves the reaction of 4-acetamidobenzenesulfonyl chloride with methylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[1-(Methylamino)ethyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[1-(Methylamino)ethyl]benzene-1-sulfonamide is widely used in scientific research, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: As a potential therapeutic agent in drug development.

    Industry: In the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[1-(Methylamino)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Structural Modifications and Physico-Chemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
4-[1-(Methylamino)ethyl]benzene-1-sulfonamide C₉H₁₃N₃O₂S 243.28 -SO₂NH₂, -CH(CH₂NHCH₃) Moderate polarity, potential BACE1 inhibition
4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonamide C₉H₆Cl₂N₆O₂S 357.16 -SO₂NH₂, triazine-Cl₂ Higher molecular weight, enzyme inhibition (BACE1)
4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide C₁₆H₁₄ClN₃O₂S 355.82 -SO₂NH₂, pyrazole-Cl Lipophilic, antimicrobial applications
4-Methyl-N-(1-phenylethyl)benzenesulfonamide C₁₅H₁₇NO₂S 287.37 -SO₂NH-C(CH₃)Ph Tosyl derivative, chiral center
3-{[1-(4-Methylphenyl)propyl]amino}benzene-1-sulfonamide C₁₆H₂₀N₂O₂S 304.41 -SO₂NH₂, -NH-CH₂CH₂CH₂(4-MePh) Increased lipophilicity, longer chain
4-({[(4-Cyanophenyl)methyl]amino}methyl)benzene-1-sulfonamide C₁₅H₁₅N₃O₂S 301.36 -SO₂NH₂, -CH₂NH-CH₂(4-CNPh) Electron-withdrawing cyano group

Key Observations :

  • In contrast, the pyrazole-containing compound () introduces a heterocyclic ring, likely improving antimicrobial activity .
  • Lipophilicity: The propylamino chain in increases lipophilicity (logP ~2.5 estimated), favoring membrane permeability compared to the target compound’s shorter methylaminoethyl group .

Biological Activity

4-[1-(Methylamino)ethyl]benzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention for its significant biological activity, particularly in the realm of antibacterial applications. This compound is characterized by a sulfonamide group attached to a benzene ring, with a unique methylaminoethyl substituent that enhances its pharmacological properties. The following sections will delve into its biological activity, including mechanisms of action, comparative studies, and case studies that highlight its efficacy.

Chemical Structure and Properties

The chemical formula for this compound is C₉H₁₄N₂O₂S, with a molecular weight of approximately 214.29 g/mol. The structure features:

  • Benzene Ring : Central to the compound's activity.
  • Sulfonamide Group : Responsible for its antibacterial properties.
  • Methylaminoethyl Side Chain : Enhances solubility and selectivity for bacterial targets.

This compound primarily acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folic acid synthesis. By inhibiting this enzyme, the compound disrupts bacterial growth and replication, making it effective against various bacterial infections.

Comparative Activity

A comparison of this compound with other sulfonamides is illustrated in the table below:

Compound NameStructure FeaturesBiological Activity
SulfanilamideBasic sulfanilamide structure without ethyl substitutionAntibacterial
TrimethoprimContains a pyrimidine ring; potent DHFR inhibitorAntibacterial
Benzene-1-sulfonamideLacks the amine substitution; simpler structureAntibacterial
4-AminobenzenesulfonamideBasic amine structure; precursor to many sulfonamidesAntibacterial

The methylaminoethyl side chain in this compound enhances its solubility and potential selectivity for certain bacterial strains compared to traditional sulfonamides.

Antibacterial Efficacy

Recent studies have demonstrated the antibacterial efficacy of this compound against various strains of bacteria. For example, one study reported significant inhibition against Staphylococcus aureus at concentrations as low as 50 µg/mL .

Another investigation evaluated the compound's interaction with carbonic anhydrases (CAs), revealing that derivatives exhibited notable inhibition against CA IX with IC50 values ranging from 10.93 to 25.06 nM. This highlights not only its antibacterial properties but also potential applications in cancer therapy due to its ability to induce apoptosis in cancer cell lines such as MDA-MB-231 .

Pharmacokinetic Studies

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicated that compounds similar to this compound possess promising pharmacokinetic properties, suggesting favorable absorption and distribution profiles which are crucial for therapeutic efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.